3'-Phosphoadenosine 5'-phosphosulfate triethylammnonium salt
Overview
Description
3’-Phosphoadenosine 5’-phosphosulfate (PAPS) is used as a universal sulfonate donor for in vivo sulfonation by sulfotransferases. It is also used for the sulfation of glycans and is useful to study the distribution and function of its biological transporter .
Synthesis Analysis
PAPS is produced by the action of PAPS synthase in the cytoplasm and nucleus in animal cells. It is also found in the cytoplasm and plastids of plant cells . A one-pot synthesis method has been developed to prepare PAPS with 47% ATP conversion efficiency .Molecular Structure Analysis
The molecular formula of PAPS is C10H15N5O13P2S. It is a derivative of adenosine monophosphate (AMP) that is phosphorylated at the 3’ position and has a sulfate group attached to the 5’ phosphate .Chemical Reactions Analysis
PAPS is the most common coenzyme in sulfotransferase reactions and hence part of sulfation pathways . It is endogenously synthesized by organisms via the phosphorylation of adenosine 5’-phosphosulfate (APS), an intermediary metabolite .Physical and Chemical Properties Analysis
PAPS is a powder or crystal that is soluble in water. It has a molecular weight of 507.26 (free acid basis) and should be stored at -20°C .Scientific Research Applications
Protein Tyrosine Sulfation
3'-Phosphoadenosine 5'-phosphosulfate (PAPS) triethylammonium salt is crucial in the post-translational modification of proteins, specifically in protein tyrosine sulfation (PTS). PTS, mediated by tyrosylprotein sulfotransferase (TPST), involves the transfer of an activated sulfate from PAPS to tyrosine residues in proteins and peptides. This modification has a significant impact on protein-protein interactions and subsequent biochemical and physiological responses. Understanding PTS is fundamental to exploring its role in inducing biochemical reactions and its link to diseases (Yang et al., 2015).
Regulation of Sulfate Assimilation
PAPS triethylammonium salt is also integral in the regulation of sulfate assimilation, a process critical for converting inorganic sulfate into biologically active forms like cysteine or homocysteine. This process varies among different plant species, and its understanding is crucial for exploring sulfur nutrition's molecular mechanisms. The role of PAPS in these pathways underscores the importance of research into its regulation and effects on plant biology (Kopriva, 2006).
Inhibition of Sulfotransferases by Dietary Chemicals
Research into the inhibition of sulfotransferases by drugs and dietary chemicals highlights the role of PAPS triethylammonium salt in sulfation processes. Sulfotransferase enzymes, which catalyze the transfer of sulfate from PAPS to substrates, can be inhibited by various compounds, affecting drug metabolism and dietary chemical processing in the human liver and duodenum. Such studies are vital for understanding how dietary and pharmaceutical compounds interact with sulfation processes, impacting drug efficacy and safety (Pacifici, 2004).
Nucleotide Synthesis
PAPS plays a role in the synthesis of nucleotides, serving as a key substrate in enzymatic reactions that add sulfate groups to various biological molecules. This role is crucial in the broader context of nucleotide synthesis and modification, highlighting the importance of PAPS in biochemical processes involving the transfer of activated sulfate groups (Roy et al., 2016).
Mechanism of Action
Target of Action
The primary target of 3’-Phosphoadenosine 5’-phosphosulfate (PAPS) triethylammonium salt is sulfotransferases (STs) . Sulfotransferases are enzymes that transfer a sulfate group from a donor molecule to an acceptor alcohol or amine . This process is crucial for the metabolism and detoxification of drugs, hormones, and other endogenous compounds .
Mode of Action
PAPS acts as a sulfate donor in sulfotransferase reactions . It interacts with its target, the sulfotransferase enzyme, by donating a sulfate group to the acceptor molecule during the sulfation process . This results in the formation of a sulfated product and 3’-phosphoadenosine 5’-phosphate (PAP) .
Biochemical Pathways
PAPS is part of the sulfation pathways . It is synthesized endogenously via the phosphorylation of adenosine 5’-phosphosulfate (APS), an intermediary metabolite . In humans, this reaction is performed by bifunctional 3’-phosphoadenosine 5’-phosphosulfate synthases (PAPSS1 and PAPSS2) using ATP as the phosphate donor . The sulfated products formed by the action of PAPS and sulfotransferases are involved in various biological processes, including detoxification, hormone regulation, and molecular signaling .
Pharmacokinetics
It is soluble in water , which suggests it could be readily absorbed and distributed in the body. More research would be needed to fully understand its pharmacokinetic profile.
Result of Action
The result of PAPS’s action is the formation of sulfated products . These products play crucial roles in various biological processes. For instance, sulfation is known to be involved in the inactivation of certain hormones and drugs, thereby influencing their biological activity .
Action Environment
The action of PAPS is influenced by various environmental factors. For instance, the activity of sulfotransferases, the primary targets of PAPS, can be affected by factors such as pH, temperature, and the presence of cofactors . Additionally, the synthesis of PAPS can be influenced by the availability of ATP, which is used as a phosphate donor . .
Safety and Hazards
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate;triethylazanium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O13P2S.4C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24;4*1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24);4*4-6H2,1-3H3/t4-,6-,7-,10-;;;;/m1..../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVQYYJXFALRJJ-KWIZKVQNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H75N9O13P2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
912.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936827-87-1 | |
Record name | 936827-87-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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